8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid
Overview
Description
8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid (8-HSAQS) is a synthetic compound derived from quinoline and naphthalene derivatives. It is a water-soluble compound that has been extensively studied for its potential applications in the field of biochemistry and physiology. 8-HSAQS has been used in a variety of scientific research applications, including in vivo and in vitro studies, due to its unique biochemical and physiological effects.
Scientific Research Applications
New Indicator for the Titration of Iron(III) with EDTA
This compound has been synthesized and recommended as a metal indicator for the titration of iron(III) with EDTA, demonstrating a sharp color change at the equivalence point from yellow to violet at pH 2.0 to 3.0 at 50°. This application is crucial for analytical chemistry, where precise and clear indicators are needed for titration processes (Nakagawa, Wada, & Imai, 1973).
Polarographic and Voltammetric Investigation
A study on the behavior of 8-hydroxy-7-(4-sulfo-1-naphthylazo)-5-quinoline sulfonic acid using techniques like Square Wave Voltammetry (SWV) and Cyclic Voltammetry (CV) provided insights into its electrochemical properties. It outlined the reduction mechanisms of the azo compound in varying pH conditions, which is essential for electrochemical applications and developing sensors or other electronic devices (Menek & Karaman, 2005).
Layered Double Hydroxide-like Materials
The intercalation of sulfonated naphthalene derivatives into layered double hydroxide-like materials opens new directions for using these nanocomposites in cement and concrete science. This application is significant for controlling the kinetics of cement hydration and improving the properties of concrete (Raki, Beaudoin, & Mitchell, 2004).
Binding to Proteins
Research on the binding of sulfonated azo dyes with proteins through ion pair formation with cationic groups of water-soluble proteins highlighted the importance of these interactions in understanding biomolecular recognition. This is particularly relevant in studying the interactions between proteins and glycosaminoglycans, crucial for biological and medicinal chemistry (Ojala et al., 1996).
ESIPT Fluorescent Chromism
The compound has been designed as a solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecule, responding to various types of organic bases and amines. This property makes it a candidate for solid-state sensing devices for biologically important molecules, such as ammonia and histamine, demonstrating its potential in environmental monitoring and biomedical applications (Nakane, Takeda, Hoshino, Sakai, & Akutagawa, 2018).
properties
IUPAC Name |
8-hydroxy-7-[(6-sulfonaphthalen-2-yl)diazenyl]quinoline-5-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7S2/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13/h1-10,23H,(H,24,25,26)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMFVZOKHBRUTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866596 | |
Record name | 8-Oxo-7-[2-(6-sulfonaphthalen-2-yl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid | |
CAS RN |
56990-57-9 | |
Record name | 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056990579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-87877 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC-87877 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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